molecular formula C14H23ClN2O4S B1532273 [1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 1216563-75-5

[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No. B1532273
M. Wt: 350.9 g/mol
InChI Key: PDZIDLGPAOSHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name of this compound is {1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}methanamine hydrochloride . The InChI code is 1S/C14H22N2O4S.ClH/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16;/h3-4,9,11H,5-8,10,15H2,1-2H3;1H . This information can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.87 . It is a powder at room temperature .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. These studies provide insights into the global reactivity parameters and adsorption behaviors of piperidine derivatives, contributing to understanding their interaction with metal surfaces and potential applications in corrosion inhibition (Kaya et al., 2016).

Synthesis and Biological Activity of Piperidine Derivatives

A series of 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g] benzoxathiazine-7,7-dioxide derivatives were synthesized and tested for their DPPH radical-scavenging and antiproliferative activities against various cancer cell lines. These compounds, including N-piperidinosulfonyl carbamate derivatives, exhibited moderate to high biological activities, indicating their potential in drug development and therapeutic applications (El-Sawy et al., 2013).

Thermal, Optical, Etching, and Structural Studies

The synthesized compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was characterized by various spectroscopic techniques, X-ray diffraction, and thermal analyses. The study provides comprehensive data on the compound's structural, thermal, and optical properties, contributing to the understanding of its potential applications in material science and chemical synthesis (Karthik et al., 2021).

Synthesis of Piperidine-Based Compounds

Research on the synthesis of 3-(pyrrolidin-1-yl)piperidine and other piperidine-based compounds highlights their significance in medicinal chemistry. These compounds serve as key intermediates in the synthesis of more complex molecules with potential pharmaceutical applications, demonstrating the versatility and importance of piperidine derivatives in drug development (Smaliy et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle, store, and dispose of the compound safely.

properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S.ClH/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16;/h3-4,9,11H,5-8,10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZIDLGPAOSHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.